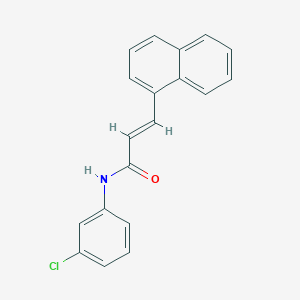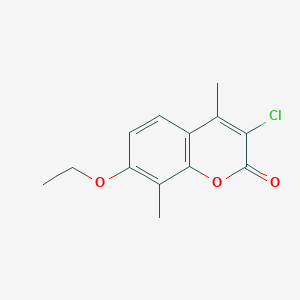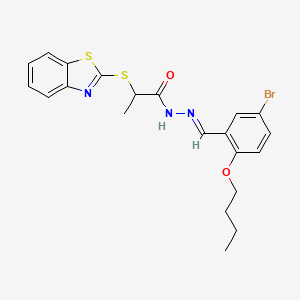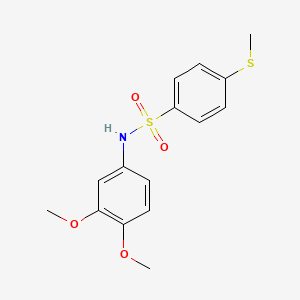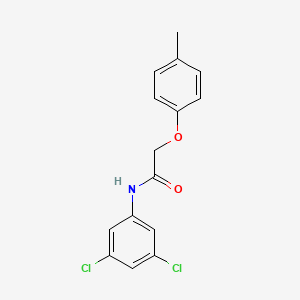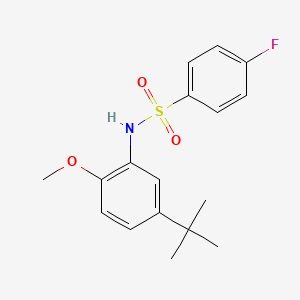
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by Takeda Pharmaceutical Company Limited. TAK-715 has been reported to have potential therapeutic effects on various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide has been extensively used in scientific research to investigate its potential therapeutic effects on various diseases. It has been reported to have anti-inflammatory effects and has been studied as a potential treatment for rheumatoid arthritis. N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide has also been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide has been investigated for its potential neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
Mechanism of Action
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a selective inhibitor of mitogen-activated protein kinase kinase 7 (MKK7), which is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide inhibits the activation of JNK by preventing the phosphorylation of its upstream activator, MKK7. This leads to the inhibition of downstream signaling pathways that are involved in inflammation, cancer growth, and neuronal damage.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide has been reported to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide in lab experiments is its selectivity for MKK7, which allows for the specific inhibition of the JNK pathway. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide has been reported to have good pharmacokinetic properties and can be administered orally. However, one limitation of using N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the research and development of N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide. One direction is the investigation of its potential therapeutic effects on other diseases such as inflammatory bowel disease and multiple sclerosis. Another direction is the development of more potent and selective inhibitors of MKK7 and the JNK pathway. Additionally, the combination of N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, the development of N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide as a clinical drug for the treatment of various diseases may be a promising future direction.
Conclusion:
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a small molecule inhibitor that has been widely used in scientific research to investigate its potential therapeutic effects on various diseases. Its selectivity for MKK7 and inhibition of the JNK pathway have been shown to have anti-inflammatory, anticancer, and neuroprotective effects. Although there are limitations to its use in lab experiments, the future directions for research and development of N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide are promising.
Synthesis Methods
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide involves a series of chemical reactions. The starting material is 5-tert-butyl-2-methoxyphenol, which undergoes a series of reactions including nitration, reduction, and sulfonation to produce the final product. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited.
properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-17(2,3)12-5-10-16(22-4)15(11-12)19-23(20,21)14-8-6-13(18)7-9-14/h5-11,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARQLAAGKDNADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)
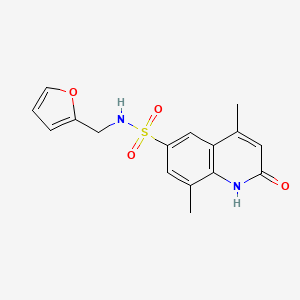


![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)

![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)
